An In-Depth Technical Guide to (2-Methylpyrimidin-4-yl)methanamine
An In-Depth Technical Guide to (2-Methylpyrimidin-4-yl)methanamine
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of (2-Methylpyrimidin-4-yl)methanamine. This compound is a valuable heterocyclic building block in medicinal chemistry and synthetic organic chemistry. This document details its structural characteristics, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, reactivity profile, and predicted spectral data. Furthermore, it covers essential safety and handling procedures and discusses its applications as a versatile scaffold in drug discovery. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this specific pyrimidine derivative.
Introduction and Chemical Identity
(2-Methylpyrimidin-4-yl)methanamine is a substituted pyrimidine characterized by a methyl group at the C2 position and an aminomethyl substituent at the C4 position. The pyrimidine core is a crucial pharmacophore found in a vast range of biologically active compounds and natural products, including the nucleobases of DNA and RNA.[1] Consequently, derivatives such as (2-Methylpyrimidin-4-yl)methanamine are of significant interest as scaffolds for the synthesis of novel therapeutic agents, particularly kinase inhibitors.[2]
It is critical to distinguish this isomer from other structurally similar pyrimidines, such as the Vitamin B1 intermediate 4-Amino-5-aminomethyl-2-methylpyrimidine, which features a different substitution pattern. This guide focuses exclusively on the 4-aminomethyl isomer.
Chemical Structure
The structural representation of (2-Methylpyrimidin-4-yl)methanamine is essential for understanding its reactivity and interactions.
Caption: 2D Structure of (2-Methylpyrimidin-4-yl)methanamine.
Chemical Identifiers
Precise identification is crucial for database searches and regulatory compliance. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (2-methylpyrimidin-4-yl)methanamine | [3] |
| CAS Number | 22454-79-1 | [4] |
| Molecular Formula | C₆H₉N₃ | [3] |
| Molecular Weight | 123.16 g/mol | |
| Canonical SMILES | CC1=NC=CC(=N1)CN | [3] |
| InChI | InChI=1S/C6H9N3/c1-5-8-3-2-6(4-7)9-5/h2-3H,4,7H2,1H3 | [3] |
| InChIKey | MMQVVRGYBJLXIL-UHFFFAOYSA-N | [3] |
| PubChem CID | 25323795 | [3] |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. The data presented here are primarily computationally predicted, as extensive experimental data for this specific isomer is not widely published.
| Property | Predicted Value | Source |
| Monoisotopic Mass | 123.07965 Da | [3] |
| XlogP | -0.5 | [3] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 1 | |
| Topological Polar Surface Area | 64.9 Ų | N/A (Calculated) |
| Boiling Point | ~200.0 ± 23.0 °C | N/A (Predicted) |
Synthesis and Manufacturing
While large-scale manufacturing protocols for (2-Methylpyrimidin-4-yl)methanamine are not publicly documented, a logical and efficient synthetic route can be designed based on established pyrimidine chemistry. The most direct approach involves the chemical reduction of the corresponding nitrile precursor, 2-methylpyrimidine-4-carbonitrile.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from a commercially available or readily synthesized chloropyrimidine, followed by cyanation and subsequent reduction.
Caption: Proposed two-step synthesis of the target compound.
Causality of Experimental Choices:
-
Step 1 (Cyanation): The displacement of a halide on an electron-deficient pyrimidine ring by a cyanide anion is a standard nucleophilic aromatic substitution. The use of potassium cyanide (KCN) with a phase-transfer catalyst like 18-crown-6 enhances the solubility and nucleophilicity of the cyanide ion in an aprotic solvent like acetonitrile (MeCN), facilitating the reaction at a moderate temperature.[5]
-
Step 2 (Reduction): Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of completely reducing nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride reagent. An aqueous workup is required to neutralize the reaction and liberate the amine product.
Detailed Experimental Protocol (Prophetic)
This protocol is based on analogous, well-documented chemical transformations. All operations should be conducted by trained personnel in a fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 2-Methylpyrimidine-4-carbonitrile
-
To a stirred solution of 4-chloro-2-methylpyrimidine (1.0 eq) in anhydrous acetonitrile (10 mL per 1 g of substrate), add potassium cyanide (3.0 eq) and 18-crown-6 (0.1 eq).[5]
-
Protect the reaction mixture with a drying tube and stir at room temperature (approx. 20 °C) for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-methylpyrimidine-4-carbonitrile.[6]
Step 2: Synthesis of (2-Methylpyrimidin-4-yl)methanamine
-
Carefully add lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) to a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous tetrahydrofuran (THF) to create a slurry and cool the flask to 0 °C in an ice bath.
-
Dissolve 2-methylpyrimidine-4-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ slurry via a dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the flask back to 0 °C.
-
Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude (2-Methylpyrimidin-4-yl)methanamine, which can be further purified by distillation or chromatography if necessary.
Reactivity and Spectral Analysis
Chemical Reactivity
The reactivity of (2-Methylpyrimidin-4-yl)methanamine is governed by its two primary functional groups: the primary amine and the pyrimidine ring.
-
Primary Amine: The aminomethyl group is a nucleophilic center and a weak base. It will readily undergo reactions typical of primary amines, such as acylation, alkylation, sulfonylation, and reductive amination. This functionality serves as a key handle for derivatization in medicinal chemistry.[2]
-
Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This deactivation makes it less susceptible to electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution, particularly if a leaving group is present on the ring. The nitrogen atoms can also act as hydrogen bond acceptors, which is a critical interaction for binding to biological targets like protein kinases.[2]
Predicted Spectral Data
No experimental spectra for this compound are readily available. The following data are predicted based on its structure.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.6 ppm (d, 1H, H6-pyrimidine)
-
δ ~7.1 ppm (d, 1H, H5-pyrimidine)
-
δ ~3.9 ppm (s, 2H, -CH₂-NH₂)
-
δ ~2.7 ppm (s, 3H, -CH₃)
-
δ ~1.5 ppm (s, 2H, -NH₂, broad)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~168 ppm (C2-pyrimidine)
-
δ ~165 ppm (C4-pyrimidine)
-
δ ~157 ppm (C6-pyrimidine)
-
δ ~118 ppm (C5-pyrimidine)
-
δ ~48 ppm (-CH₂-NH₂)
-
δ ~25 ppm (-CH₃)
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: m/z 124.0869
-
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for (2-Methylpyrimidin-4-yl)methanamine is not widely available. Therefore, handling precautions should be based on analogous compounds, such as other aminopyrimidines.[7]
| Hazard Category | GHS Hazard Statements (H-phrases) & Precautionary Statements (P-phrases) |
| Acute Toxicity | H302: Harmful if swallowed. |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Damage | H318: Causes serious eye damage. |
| Precautionary | P264: Wash hands thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Applications in Research and Drug Development
The primary value of (2-Methylpyrimidin-4-yl)methanamine lies in its role as a versatile chemical building block. The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions with a variety of biological targets.[1]
-
Kinase Inhibitors: The pyrimidine core can act as a bioisostere for the purine ring of ATP, enabling it to bind to the hinge region of many protein kinases. The aminomethyl group at the C4 position provides a convenient attachment point for building out side chains to target other regions of the ATP-binding pocket, allowing for the development of potent and selective inhibitors.[2]
-
Scaffold for Chemical Libraries: Due to the straightforward reactivity of the primary amine, this compound is an ideal starting point for the synthesis of compound libraries for high-throughput screening. Derivatization can rapidly generate a diverse set of molecules for testing against various biological targets.
Conclusion
(2-Methylpyrimidin-4-yl)methanamine is a heterocyclic amine with significant potential as a building block in synthetic and medicinal chemistry. This guide has detailed its fundamental chemical identity, physicochemical properties, and a robust, albeit prophetic, synthetic protocol. Its reactivity is centered on the nucleophilic primary amine and the electron-deficient pyrimidine ring, making it a versatile scaffold for derivatization. While exercising caution based on the safety profile of analogous compounds, researchers can effectively utilize this molecule to explore novel chemical space in the pursuit of new therapeutic agents.
References
-
PubChem. (n.d.). 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2020). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health. Retrieved from [Link]
-
Gaonkar, S. L. (n.d.). Synthesis of Pyrimidine Derivatives. Retrieved from [Link]
-
PubChemLite. (n.d.). (2-methylpyrimidin-4-yl)methanamine (C6H9N3). Université du Luxembourg. Retrieved from [Link]
-
CAS. (n.d.). Paraffin oils. CAS Common Chemistry. Retrieved from [Link]
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Retrieved from [Link]
-
Supplementary Information. (n.d.). General Procedure for Imine Syntheses and Characterization Data. Retrieved from [Link]
-
PubChem. (n.d.). [2-(2-Methylcyclopropyl)pyrimidin-4-yl]methanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). Paraffin oils. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-methylpyrimidine-5-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (2-Methylpyrimidin-5-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - (2-methylpyrimidin-4-yl)methanamine (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 4. 22454-79-1|(2-Methylpyrimidin-4-yl)methanamine|BLD Pharm [bldpharm.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. 64571-34-2 | MFCD18377679 | 2-Methylpyrimidine-4-carbonitrile [aaronchem.com]
- 7. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]

